

Technical Guide: Biological Potential & Synthetic Utility of 3,5-Dimethoxyaniline Derivatives

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Compound of Interest

Compound Name: *3-Bromo-n-(3,5-dimethoxyphenyl)propanamide*

Cat. No.: *B11720349*

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Executive Summary & Pharmacophore Significance

The 3,5-dimethoxyaniline (3,5-DMA) scaffold represents a privileged substructure in medicinal chemistry, particularly in the design of antimetabolic agents and kinase inhibitors. Unlike its 3,4-dimethoxy or 2,5-dimethoxy isomers, the 3,5-substitution pattern confers unique electronic and steric properties:

- **Electronic Effect:** The methoxy groups at the meta positions (relative to the amine/amide linker) act as weak electron donors via resonance but strong inductive withdrawers, creating a specific electrostatic potential surface that favors π -stacking interactions.
- **Steric "Wing" Effect:** In the context of tubulin binding, the 3,5-dimethoxy motif mimics the A-ring of colchicine and the trimethoxyphenyl ring of Combretastatin A-4 (CA-4), fitting snugly into the hydrophobic pocket of
-tubulin.

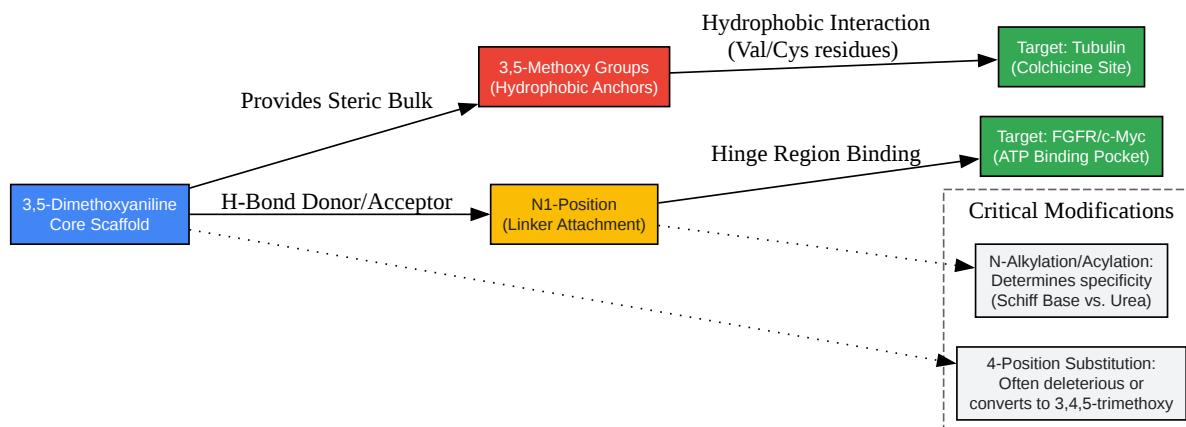
- **Synthetic Versatility:** It serves as a critical intermediate for FDA-approved drugs, most notably Erdafitinib (Balversa), a fibroblast growth factor receptor (FGFR) inhibitor.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The biological potency of 3,5-DMA derivatives hinges on the preservation of the "butterfly" conformation when binding to protein targets. The 3,5-dimethoxy motif provides the necessary lipophilicity to penetrate the cell membrane and the geometric bulk to arrest protein conformational changes.

SAR Visualization

The following diagram illustrates the critical structural features required for biological activity, differentiating between the tubulin-targeting domain and the kinase-targeting domain.



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Figure 1: SAR analysis of the 3,5-dimethoxyaniline pharmacophore showing divergent pathways for tubulin vs. kinase inhibition.

Therapeutic Applications & Efficacy Data[1][2]

Oncology: Tubulin Polymerization Inhibition

Derivatives of 3,5-DMA are potent microtubule destabilizing agents (MDAs). They bind to the colchicine site at the interface of

- and

-tubulin. This binding inhibits the polymerization of tubulin into microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.[1]

- Key Insight: While 3,4,5-trimethoxyaniline is the classic pharmacophore (as in CA-4), the 3,5-dimethoxy variants often exhibit improved metabolic stability (avoiding O-demethylation at the susceptible 4-position) while maintaining nanomolar potency.

Oncology: Kinase & c-Myc Inhibition

- FGFR Inhibition: 3,5-DMA is the starting material for the synthesis of the pyrazole core of Erdafitinib. The 3,5-dimethoxy phenyl group occupies a hydrophobic pocket adjacent to the ATP-binding site of the FGFR kinase domain.
- c-Myc Inhibition: Recent studies identified phenoxy-N-phenylaniline derivatives containing the 3,5-dimethoxy moiety as inhibitors of c-Myc/MAX dimerization, a "holy grail" target in colorectal cancer therapy.

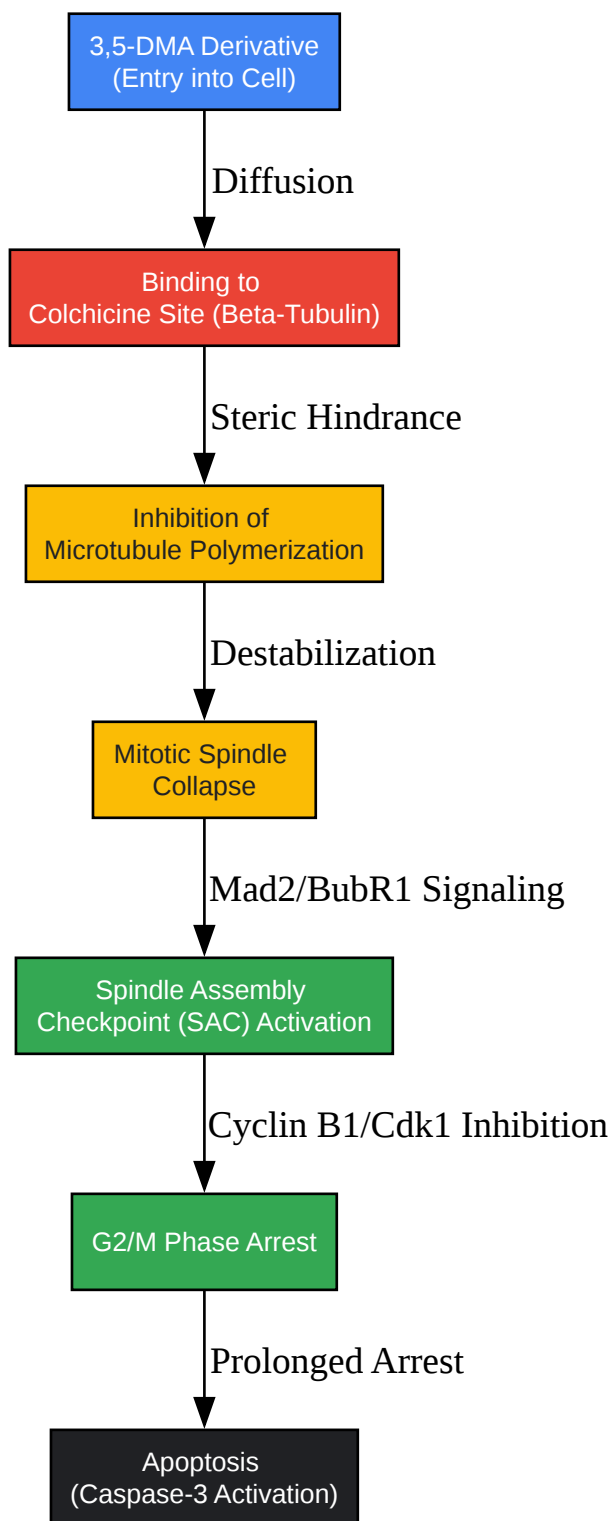
Comparative Potency Data

The following table summarizes the biological activity of key 3,5-DMA derivatives reported in recent literature.

Derivative Class	Target	Cell Line	IC50 / GI50	Mechanism	Reference
N-Phenylaniline deriv.[2][3][4] (Cmpd 42)	c-Myc	HT29 (Colon)	0.32 μ M	Inhibits c-Myc/MAX dimerization	[1]
Thieno[2,3-c]pyridine deriv.[3] (3a)	Tubulin	HeLa (Cervical)	1.1 - 4.7 μ M	Colchicine site binding; G2/M arrest	[2]
Acridin-9-amine deriv. (G4)	DNA/Topo	MCF-7 (Breast)	< 10 μ M	Intercalation & Topoisomerase II inhibition	[3]
Erdafitinib (Drug)	FGFR1-4	Multiple	~1-3 nM	ATP-competitive kinase inhibition	[4]

Mechanistic Pathways

Understanding the downstream effects of 3,5-DMA derivatives is crucial for assay design. The primary mechanism for the antimetabolic derivatives involves the disruption of the dynamic instability of microtubules.



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Figure 2: Signaling cascade triggered by 3,5-DMA tubulin inhibitors leading to apoptotic cell death.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are synthesized from validated medicinal chemistry literature.

Synthesis of N-(3,5-dimethoxyphenyl) Schiff Bases

This reaction is a fundamental method for derivatizing 3,5-DMA to screen for antimicrobial or anticancer activity.

Reagents:

- 3,5-Dimethoxyaniline (1.0 eq)
- Substituted Aromatic Aldehyde (1.0 eq)
- Ethanol (Absolute)[5]
- Glacial Acetic Acid (Catalytic amount, ~2-3 drops)

Protocol:

- Dissolution: Dissolve 3,5-dimethoxyaniline (e.g., 0.01 mol) in 20 mL of absolute ethanol in a round-bottom flask.
- Addition: Add the substituted aromatic aldehyde (0.01 mol) to the solution.
- Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
- Reflux: Connect a reflux condenser and heat the mixture at 78°C (ethanol boiling point) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
- Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100g).
- Purification: Filter the resulting precipitate under vacuum. Wash with cold water and recrystallize from hot ethanol to yield the pure Schiff base.

Validation Check: The appearance of a sharp singlet around 8.3–8.8 ppm in

H NMR corresponds to the azomethine (-CH=N-) proton, confirming synthesis.

In Vitro Cytotoxicity Assay (MTT Protocol)

This protocol quantifies the antiproliferative potential of the synthesized derivatives.[\[3\]](#)[\[6\]](#)

Materials:

- Cell lines (e.g., MCF-7, HeLa)[\[1\]](#)
- MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO (Dimethyl sulfoxide)
- 96-well culture plates

Protocol:

- Seeding: Seed cancer cells at a density of cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Treatment: Dissolve the 3,5-DMA derivative in DMSO (stock solution). Prepare serial dilutions in culture medium (ensure final DMSO < 0.1%). Add 100 μ L of treatment to wells. Include vehicle control (DMSO only) and positive control (e.g., Colchicine or Doxorubicin).
- Incubation: Incubate for 48 or 72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. (Viable cells reduce MTT to purple formazan).
- Solubilization: Carefully remove the supernatant. Add 150 μ L of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.
- Measurement: Measure absorbance at 570 nm using a microplate reader.
- Analysis: Calculate IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

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